3-(2-Iodophenoxy)azetidine

Descripción general

Descripción

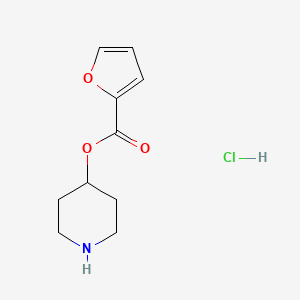

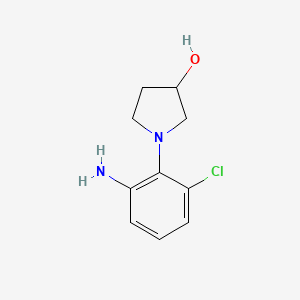

“3-(2-Iodophenoxy)azetidine” is a chemical compound with the molecular formula C9H10INO . It has a molecular weight of 275.09 .

Synthesis Analysis

The synthesis of azetidines, such as “this compound”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is considered one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, ten hydrogen atoms, one iodine atom, and one nitrogen atom .Chemical Reactions Analysis

Azetidines, such as “this compound”, are known for their unique reactivity, which is driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 323.4±37.0 °C and a predicted density of 1.734±0.06 g/cm3 . Its pKa value is predicted to be 9.25±0.40 .Aplicaciones Científicas De Investigación

Synthesis and Derivatization in Drug Discovery

Azetidines, including structures like 3-(2-Iodophenoxy)azetidine, are significant in drug discovery due to their unique chemical properties and potential for diversification. The synthesis of 3,3-Diarylazetidines through calcium(II)-catalyzed Friedel-Crafts reactions demonstrates the accessibility of azetidine derivatives. These derivatives can be further modified to produce drug-like compounds, highlighting the versatility and potential of azetidines in medicinal chemistry. The crucial role of the N-Cbz group in enhancing reactivity underscores the importance of structural elements in the synthesis process (Denis et al., 2018).

Azetidine as a Building Block in Organic Synthesis

Azetidines serve as key intermediates in organic synthesis. Their reactivity with electrophiles and nucleophiles enables the formation of various functional groups, offering a pathway to synthesize cyclic products such as piperidines, pyrrolidines, and pyrroles. This reactivity is crucial for creating a wide range of molecules with potential pharmaceutical applications, demonstrating the utility of azetidines in constructing complex organic molecules (Singh et al., 2008).

Catalyzed Coupling Reactions

The use of azetidine and oxetane sulfinate salts prepared from 3-iodoheterocycle precursors showcases the methodological advancements in coupling reactions. These salts enable smooth coupling with indoles, offering a streamlined approach for integrating four-membered heterocycles into complex molecules. Such methodologies are crucial for developing novel compounds with potential therapeutic applications, emphasizing the role of catalysis in enhancing the efficiency and scope of synthetic strategies (Nassoy et al., 2015).

Continuous Flow Synthesis for Sustainable Chemistry

The development of a continuous flow synthesis for azetines and azetidines underscores the importance of sustainable chemistry practices. Using N-Boc-3-iodoazetidine as a common precursor, this approach demonstrates the benefits of flow chemistry in handling reactive intermediates, improving reaction safety, and enhancing environmental responsibility. This highlights the potential of continuous flow techniques in the efficient and sustainable synthesis of heterocyclic compounds (Colella et al., 2021).

Biological Applications and Screening

The exploration of azetidines and pyrrolidines through iodocyclisation of homoallyl amines, and their subsequent activity in zebrafish embryo assays, illustrates the intersection of synthetic chemistry and biology. This research demonstrates the potential of azetidine derivatives in discovering new biological effects, offering a promising avenue for drug discovery and development (Feula et al., 2013).

Direcciones Futuras

Azetidines, such as “3-(2-Iodophenoxy)azetidine”, have been used in various applications, including drug synthesis and material science. Recent advances in the chemistry and reactivity of azetidines have been reported, and these advances are expected to provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

Mecanismo De Acción

Target of Action

Azetidines, the class of compounds to which it belongs, are known to be building blocks for polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, protein synthesis, and ion channel regulation .

Mode of Action

Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows them to form polyamines with various structures .

Biochemical Pathways

The resulting polymers from azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .

Result of Action

The polymers resulting from azetidines are known to have applications in various fields, indicating that they may have significant effects at the molecular and cellular levels .

Action Environment

The polymerization of azetidines is known to be a complex process that can be influenced by various factors .

Propiedades

IUPAC Name |

3-(2-iodophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWODLTMIBDYGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)

![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)

![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)